molecular formula C8H17NO B14736014 Pseudoconhydrine, (DL) CAS No. 188550-07-4

Pseudoconhydrine, (DL)

Cat. No.: B14736014
CAS No.: 188550-07-4
M. Wt: 143.23 g/mol
InChI Key: BQSAUYXITCMAKS-HTQZYQBOSA-N
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Description

This compound is an isomer of conhydrine, with the hydroxyl group located on the C5 position of the piperidine ring . Pseudoconhydrine has been studied for its toxicological properties and its role in the biosynthesis of other alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through various methods, including the diastereoselective introduction of substituents to the α-position of a chiral intermediate . Another method involves the formation of pseudoconhydrine from γ-coniceine . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of pseudoconhydrine is less common due to its toxic nature and limited applications. it can be isolated from the plant Conium maculatum through extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudoconhydrine can yield corresponding ketones or carboxylic acids .

Scientific Research Applications

Pseudoconhydrine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

    Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.

    Biology: Studied for its toxicological effects and its role in the biosynthesis of other natural products.

    Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use.

    Industry: Limited industrial applications due to its toxic nature, but it can be used in research and development of new compounds.

Comparison with Similar Compounds

Pseudoconhydrine is similar to other alkaloids found in Conium maculatum, such as coniine and conhydrine . it is unique due to its specific stereochemistry and the position of the hydroxyl group on the piperidine ring . Other similar compounds include:

    Coniine: A toxic alkaloid with a similar structure but different stereochemistry.

    Conhydrine: An isomer of pseudoconhydrine with the hydroxyl group on a different position.

    γ-Coniceine: Another alkaloid found in Conium maculatum with distinct structural features.

Properties

CAS No.

188550-07-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,6R)-6-propylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

BQSAUYXITCMAKS-HTQZYQBOSA-N

Isomeric SMILES

CCC[C@@H]1CC[C@H](CN1)O

Canonical SMILES

CCCC1CCC(CN1)O

Origin of Product

United States

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